TmPyPB

描述

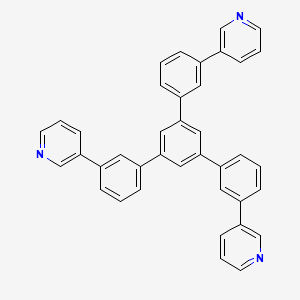

Structure

3D Structure

属性

IUPAC Name |

3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H27N3/c1-7-28(34-13-4-16-40-25-34)19-31(10-1)37-22-38(32-11-2-8-29(20-32)35-14-5-17-41-26-35)24-39(23-37)33-12-3-9-30(21-33)36-15-6-18-42-27-36/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINYXYWQPZSTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C4=CN=CC=C4)C5=CC=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679939 | |

| Record name | 3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921205-03-0 | |

| Record name | 1,3,5-Tri(m-pyrid-3-ylphenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921205-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene, commonly known as TmPyPB, is a key organic material in the advancement of organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs).[1] Its molecular structure, featuring a central benzene ring functionalized with three pyridylphenyl groups, imparts unique electronic properties that make it an exceptional component in modern electronic devices.[1] This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in OLED technology.

Chemical Identity

The full chemical name for this compound is 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene .[1] It is also known by several synonyms, including Tm3PyPB, 1,3,5-Tris(3-pyridyl-3-phenyl)benzene, and 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene.[1]

| Identifier | Value |

| Full Chemical Name | 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene |

| Common Name | This compound |

| Synonyms | Tm3PyPB, 1,3,5-Tris(3-pyridyl-3-phenyl)benzene, 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene |

| CAS Number | 921205-03-0[1] |

| Chemical Formula | C₃₉H₂₇N₃[1] |

| Molecular Weight | 537.65 g/mol [1] |

Physicochemical and Electronic Properties

This compound is a white, powdery or crystalline solid with a melting point in the range of 195-200 °C.[1] Its electronic properties are central to its function in OLEDs. The electron-deficient pyridine units in its structure contribute to its high electron mobility and suitable energy levels for use as an electron-transport and hole-blocking material.

| Property | Value | Conditions |

| Melting Point | 195 - 200 °C | - |

| Appearance | White powder/crystals[1] | - |

| Absorption Maximum (λmax) | 254 nm[1] | in Dichloromethane (DCM) |

| Photoluminescence Maximum (λmax) | 353 nm[1] | in Dichloromethane (DCM) |

| Highest Occupied Molecular Orbital (HOMO) | 6.8 eV[1] | - |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.8 eV[1] | - |

| Electron Mobility (μe) | ~1.0 x 10⁻³ cm² V⁻¹ s⁻¹ | - |

Experimental Protocols

Representative Synthesis of this compound via Suzuki Coupling

Reaction Scheme:

1,3,5-Tribromobenzene + 3-(3-Pyridyl)phenylboronic acid → 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene

Materials:

-

1,3,5-Tribromobenzene

-

3-(3-Pyridyl)phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 1,3,5-tribromobenzene (1.0 equivalent), 3-(3-pyridyl)phenylboronic acid (3.3 equivalents), and potassium carbonate (6.0 equivalents).

-

Add a 2:1 mixture of toluene and ethanol.

-

Degas the mixture by bubbling nitrogen or argon gas through the solution for 20-30 minutes to ensure an oxygen-free atmosphere.

-

Under a blanket of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene as a white solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Fabrication of a Representative OLED Device

This protocol describes the fabrication of a multilayered OLED device using this compound as the electron transport layer (ETL). The process involves the sequential deposition of organic thin films and a metal cathode onto a transparent anode.

Materials and Equipment:

-

Indium Tin Oxide (ITO) coated glass substrates (anode)

-

Hole Injection Layer (HIL) material (e.g., HATCN)

-

Hole Transport Layer (HTL) material (e.g., TAPC)

-

Emissive Layer (EML) material (e.g., a phosphorescent dopant in a host)

-

This compound (ETL)

-

Lithium Fluoride (LiF) (electron injection layer)

-

Aluminum (Al) (cathode)

-

High-vacuum thermal evaporation system

-

Substrate cleaning station (with deionized water, isopropanol, acetone)

-

UV-ozone cleaner

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

-

Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

-

Sequentially deposit the organic layers and the cathode without breaking the vacuum:

-

Hole Injection Layer (HIL)

-

Hole Transport Layer (HTL)

-

Emissive Layer (EML)

-

Electron Transport Layer (ETL): this compound

-

Electron Injection Layer (EIL): LiF

-

Cathode: Aluminum (Al)

-

-

The thickness of each layer is controlled using a quartz crystal microbalance. A typical device structure might have layer thicknesses in the range of 10-50 nm for the organic layers, ~1 nm for LiF, and ~100 nm for the Al cathode.

-

Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

Characterization of Electron Mobility using the Time-of-Flight (TOF) Method

The electron mobility of this compound thin films can be characterized using the Time-of-Flight (TOF) technique. This method measures the time it takes for a sheet of photogenerated charge carriers to drift across a sample under an applied electric field.

Experimental Setup:

-

A sample structure of a semi-transparent top electrode/TmPyPB film/bottom electrode.

-

A pulsed laser for photogeneration of charge carriers.

-

A voltage source to apply an electric field across the sample.

-

An oscilloscope to measure the transient photocurrent.

Procedure:

-

Fabricate a thick film of this compound (typically several micrometers) between two electrodes. One electrode should be semi-transparent to allow for laser excitation.

-

Apply a voltage across the sample to create a uniform electric field.

-

Excite the sample with a short laser pulse through the semi-transparent electrode. The laser wavelength should be chosen to be strongly absorbed by the this compound, creating a thin sheet of electron-hole pairs near the electrode.

-

Depending on the polarity of the applied voltage, either electrons or holes will drift across the film. To measure electron mobility, the top electrode should be negatively biased.

-

The moving sheet of charge carriers induces a transient photocurrent, which is measured by the oscilloscope.

-

The transit time (τ) is determined from the shape of the photocurrent transient.

-

The electron mobility (μ) is then calculated using the formula: μ = d² / (τ * V) where 'd' is the film thickness and 'V' is the applied voltage.

Visualizations

OLED Energy Level Diagram and Charge Transport Pathway

The following diagram illustrates the energy levels of the different layers in a typical OLED structure incorporating this compound as the electron transport layer. It shows the process of electron and hole injection, transport, and recombination in the emissive layer to generate light.

Caption: Energy level diagram of a typical OLED.

Suzuki Coupling Reaction Workflow

This diagram outlines the key steps in the synthesis of this compound via a Suzuki coupling reaction.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to TmPyPB (CAS No. 921205-03-0) for Advanced Electronic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

TmPyPB, scientifically known as 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene, is a high-performance organic semiconductor material that has garnered significant attention in the field of organic electronics.[1] Its unique molecular architecture, featuring a central benzene core functionalized with three m-pyridylphenyl units, imparts exceptional electronic and thermal properties.[2] This guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and applications, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Physicochemical and Electronic Properties

This compound is characterized by its high electron mobility, high triplet energy, and deep highest occupied molecular orbital (HOMO) level, making it an excellent candidate for an electron-transport and hole-blocking layer in electronic devices.[1] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Conditions | Reference(s) |

| Chemical Formula | C39H27N3 | [3] | |

| Molecular Weight | 537.65 g/mol | [3] | |

| CAS Number | 921205-03-0 | [3] | |

| Appearance | White to light yellow powder | ||

| Melting Point | 195-200 °C | [3] | |

| Glass Transition Temp. | >310 °C (0.5% weight loss) | TGA | [4] |

| HOMO Level | -6.7 eV to -6.8 eV | [2][5] | |

| LUMO Level | -2.7 eV to -2.8 eV | [2][5] | |

| Triplet Energy (T1) | 2.78 eV | [6] | |

| Electron Mobility (μe) | ~1.0 x 10^-3 cm^2 V^-1 s^-1 | [4] | |

| UV Absorption (λmax) | 254 nm | in Dichloromethane | [3] |

| Photoluminescence (λem) | 353 nm | in Dichloromethane | [3] |

Synthesis of this compound

The synthesis of 1,3,5-triarylbenzenes like this compound can be achieved through several synthetic routes. A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for the synthesis of a 1,3,5-triarylbenzene, which can be adapted for this compound.

-

Reaction Setup: To a reaction flask, add the aryl halide (e.g., 1,3,5-tribromobenzene), the boronic acid or ester derivative (e.g., 3-(pyridin-3-yl)phenylboronic acid), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as nitrogen or argon. This process is typically repeated three times to ensure the removal of oxygen, which can deactivate the catalyst.[7]

-

Solvent Addition: Under the inert atmosphere, add a degassed solvent mixture. A common solvent system for Suzuki couplings is a mixture of toluene, ethanol, and water.[7]

-

Reaction: Stir the reaction mixture at an elevated temperature (reflux) for a specified period, typically ranging from 12 to 24 hours.[7][8] The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., dichloromethane) and wash with deionized water to remove the inorganic salts.[7]

-

Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and filter.[7] Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final 1,3,5-triarylbenzene product.[7]

Caption: Logical Workflow for this compound Synthesis.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound is a cornerstone material in the fabrication of high-performance OLEDs, where it primarily functions as an electron-transport layer (ETL) and a hole-blocking layer (HBL).[3][9]

Mechanism of Action in OLEDs

In a typical OLED architecture, when a voltage is applied, electrons are injected from the cathode and holes from the anode. These charge carriers migrate towards the emissive layer (EML), where they recombine to form excitons, which then radiatively decay to produce light.

The key roles of this compound in this process are:

-

Efficient Electron Transport: this compound possesses high electron mobility, facilitating the efficient transport of electrons from the cathode to the EML.[4]

-

Effective Hole Blocking: The deep HOMO level of this compound creates a significant energy barrier for holes at the EML/ETL interface, preventing them from leaking past the emissive layer to the cathode.[5] This confinement of both electrons and holes within the EML significantly increases the probability of their recombination, thereby enhancing the device's efficiency.[10]

Caption: Energy Level Diagram and Charge Carrier Dynamics in an OLED with this compound.

Experimental Protocol for OLED Fabrication

The fabrication of small molecule OLEDs, such as those incorporating this compound, is typically performed using vacuum thermal evaporation in a high-vacuum environment.

-

Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then dried in an oven and treated with UV-ozone to remove any residual organic contaminants and improve the work function of the ITO.

-

Organic Layer Deposition: The organic layers are deposited onto the ITO substrate in a high-vacuum chamber (typically < 10^-6 Torr). The materials for the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and the this compound electron transport layer (ETL) are placed in separate crucibles and heated until they sublime. The deposition rates and layer thicknesses are monitored in situ using a quartz crystal microbalance. A typical device structure might be: ITO / HIL / HTL / EML / this compound / LiF / Al.[5][11]

-

Cathode Deposition: Following the deposition of the organic layers, a thin layer of an electron injection material, such as lithium fluoride (LiF), is deposited, followed by a thicker layer of a metal cathode, typically aluminum (Al).[5] This is done without breaking the vacuum to prevent contamination of the organic layers.

-

Encapsulation: To protect the device from atmospheric moisture and oxygen, which can degrade the organic materials and the cathode, the device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin.

-

Characterization: The fabricated OLED is then characterized by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

Caption: Experimental Workflow for OLED Fabrication.

Conclusion

This compound (CAS No. 921205-03-0) is a versatile and high-performance organic material with a well-established role in advancing organic electronic devices. Its exceptional electron transport and hole-blocking capabilities, coupled with good thermal stability, make it an indispensable component in modern OLEDs and a promising material for other organic electronic applications. This guide has provided a technical overview of its properties, synthesis, and a detailed look into its function and the fabrication of devices that utilize it. Further research into novel synthetic routes and the exploration of this compound in other electronic applications will continue to expand its utility in the field of materials science.

References

- 1. Hole transparent and hole blocking transport in single-crystal-like organic heterojunction: when rods hold up disks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00974A [pubs.rsc.org]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the HOMO/LLUMO Energy Levels of TmPyPB for Researchers and Drug Development Professionals

Introduction:

1,3,5-Tris(m-pyrid-3-yl-phenyl)benzene, commonly known as TmPyPB, is a key organic material with significant applications in both optoelectronics and medicine. Its electron-deficient pyridine groups and high triplet energy level make it an exemplary electron-transport and hole-blocking material in Organic Light-Emitting Diodes (OLEDs). Furthermore, its photosensitizing properties are leveraged in Photodynamic Therapy (PDT) for the generation of cytotoxic reactive oxygen species. A thorough understanding of its frontier molecular orbital energies—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for designing and optimizing these applications. This guide provides a detailed overview of the electronic properties of this compound, experimental methodologies for their determination, and a visualization of its functional pathways.

Quantitative Data Summary

The electronic and photophysical properties of this compound have been characterized through various experimental and computational methods. The key quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | Method | Application Relevance |

| HOMO Energy Level | -6.75 eV | Cyclic Voltammetry | Hole-Blocking Efficiency in OLEDs |

| LUMO Energy Level | -2.75 eV | Cyclic Voltammetry | Electron-Transport Capability in OLEDs |

| Triplet Energy (T₁) | 2.78 eV | Phosphorescence Spectroscopy | Exciton Confinement in Phosphorescent OLEDs |

| Electron Mobility | 10⁻³ - 10⁻⁴ cm² V⁻¹ s⁻¹ | Time-of-Flight (ToF) | Charge Carrier Transport Rate in ETL |

| Absorption Max (λₘₐₓ) | 254 nm (in DCM) | UV-Vis Spectroscopy | Photon Absorption for Photosensitization |

| Fluorescence Max (λₑₘ) | 353 nm (in DCM) | Fluorescence Spectroscopy | Intrinsic Emissive Properties |

Experimental Protocol: Determination of HOMO/LUMO Levels via Cyclic Voltammetry

The HOMO and LUMO energy levels of organic materials like this compound are commonly determined electrochemically using Cyclic Voltammetry (CV). This technique measures the current response of a material to a linearly cycled potential sweep, allowing for the determination of its oxidation and reduction potentials.

1. Materials and Equipment:

-

Potentiostat: A three-electrode electrochemical workstation.

-

Electrochemical Cell: A three-electrode cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[1]

-

Solvent: Anhydrous, degassed acetonitrile or dichloromethane.

-

Supporting Electrolyte: 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar salt, to ensure conductivity.[2]

-

Analyte: A dilute solution (e.g., 1 mM) of this compound.[3]

-

Internal Standard: Ferrocene (Fc/Fc⁺ couple), used for calibration. The redox potential of ferrocene is often assumed to be -4.8 eV relative to the vacuum level.[4][5]

-

Inert Gas: High-purity nitrogen or argon for deoxygenating the solution.

2. Procedure:

-

Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent. Dissolve the this compound sample in this solution to a final concentration of approximately 1 mM.[3]

-

Deoxygenation: Purge the electrochemical cell containing the analyte solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.[3]

-

Electrochemical Measurement:

-

Perform a cyclic voltammetry scan of the blank electrolyte solution to establish the potential window.

-

Introduce the this compound solution and record the cyclic voltammogram. The potential is swept first in the anodic (positive) direction to measure the oxidation potential, and then in the cathodic (negative) direction for the reduction potential.[6]

-

It is often advisable to measure oxidation and reduction in separate experiments to avoid interference from the byproducts of the initial redox event.[5]

-

-

Calibration: After measuring the analyte, add a small amount of ferrocene to the cell and record its cyclic voltammogram under the same conditions. Determine the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple.[7]

-

Data Analysis:

-

From the voltammogram of this compound, determine the onset potential of the first oxidation peak (E_ox_onset) and the onset potential of the first reduction peak (E_red_onset). The onset is typically found by extrapolating the steepest part of the current curve to the baseline.[2]

-

Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing the potentials to the ferrocene internal standard:[4][5]

-

Mandatory Visualizations

OLED Energy Level Workflow

The following diagram illustrates the role of this compound as an electron-transport and hole-blocking layer in a typical phosphorescent OLED (PhOLED) structure.

Caption: Energy level diagram of a PhOLED illustrating charge injection, transport, and blocking by this compound.

Photodynamic Therapy (PDT) Signaling Pathway

This Jablonski diagram illustrates the photophysical processes that enable this compound to act as a photosensitizer in PDT, leading to the generation of cytotoxic singlet oxygen.

Caption: Jablonski diagram illustrating the mechanism of Type II Photodynamic Therapy using this compound.

References

- 1. ossila.com [ossila.com]

- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 3. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity: redox: cyclic voltammetry [employees.csbsju.edu]

- 7. researchgate.net [researchgate.net]

Unlocking Efficiency: A Technical Guide to the Electron Mobility and Transport Properties of TmPyPB

For Immediate Release

This technical guide provides a comprehensive overview of the electron mobility and transport properties of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), a key electron transport material in advanced organic electronic devices. This document is intended for researchers, scientists, and drug development professionals working with organic semiconductors.

Executive Summary

This compound is a pyridine-based organic semiconductor widely utilized for its high electron mobility and excellent thermal stability.[1][2][3] These properties make it an exceptional candidate for an electron transport layer (ETL) in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).[1][2][3] Its molecular structure facilitates efficient electron injection and transport, contributing to enhanced device performance, such as lower series resistance and higher fill factors in OSCs.[2][3] This guide synthesizes available data on the electron transport properties of this compound, details the experimental methodologies for their characterization, and explores the key factors influencing its performance.

Quantitative Electron Transport Properties

The electron mobility of this compound has been characterized by various techniques, with the measured values showing a dependence on the specific experimental methodology and conditions. The following table summarizes the key quantitative data reported in the literature.

| Property | Value | Measurement Technique | Conditions | Reference |

| Electron Mobility (μe) | 1.0 x 10⁻³ cm²/Vs | Time-of-Flight (TOF) | Electric Field: 6.4 x 10⁵ V/cm | [4] |

| Electron Mobility (μe) | ~10⁻⁵ cm²/V·s | Admittance Spectroscopy (AS) | Film Thickness: 150 nm | [5] |

| Ionization Potential (Ip) | 6.7 eV | - | - | |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.7 eV | - | - | [5] |

Experimental Protocols for Characterization

The accurate determination of electron mobility and other transport properties in organic thin films is crucial for understanding and optimizing device performance. The following sections detail the primary experimental techniques used for characterizing this compound.

Space-Charge Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the charge carrier mobility in a single-carrier device.

Device Structure: A typical electron-only device for SCLC measurement of this compound would have the structure: Substrate / Anode / Electron Injection Layer (EIL) / this compound / Cathode. To ensure electron-only transport, the anode should have a high work function to block hole injection, and the cathode should have a low work function to facilitate electron injection.

Measurement Procedure:

-

A voltage is applied across the device, and the resulting current density (J) is measured.

-

The J-V characteristic is plotted on a log-log scale.

-

At low voltages, the current follows Ohm's law (J ∝ V).

-

As the voltage increases, the injected charge carriers form a space charge, and the current becomes space-charge limited, following the Mott-Gurney law for a trap-free semiconductor: J = (9/8)ε₀εᵣμ(V²/d³) where ε₀ is the vacuum permittivity, εᵣ is the relative permittivity of the material, μ is the electron mobility, V is the applied voltage, and d is the thickness of the organic layer.

-

The electron mobility can be extracted from the slope of the J vs. V² plot in the SCLC region.

Time-of-Flight (TOF) Photoconductivity

The TOF technique is a transient measurement that directly probes the transit time of charge carriers across a material.

Sample Preparation: A relatively thick film of this compound (typically several micrometers) is sandwiched between two electrodes, with at least one being semi-transparent to allow for photoexcitation.

Measurement Procedure:

-

A short pulse of light with energy greater than the bandgap of this compound is used to generate electron-hole pairs near the semi-transparent electrode.

-

A bias voltage is applied across the sample, which separates the charge carriers and causes one type of carrier (electrons in this case) to drift across the film.

-

The transient photocurrent is measured as the sheet of electrons moves towards the collecting electrode.

-

The transit time (tₜ) is determined from the kink in the photocurrent transient when plotted on a log-log scale.

-

The electron mobility (μ) is then calculated using the formula: μ = d / (tₜ * E), where d is the film thickness and E is the applied electric field (E = V/d).

Admittance Spectroscopy (AS)

Admittance spectroscopy is a frequency-domain technique that measures the complex admittance of a device to determine charge transport properties.

Device Structure: Similar to the SCLC method, a single-carrier device is used.

Measurement Procedure:

-

A small AC voltage is superimposed on a DC bias voltage, and the complex admittance (Y = G + iωC) is measured as a function of frequency (ω).

-

The capacitance (C) and conductance (G) are extracted from the admittance measurement.

-

The characteristic frequency (fᵣ), which corresponds to the inverse of the charge carrier transit time, can be determined from the peak in the frequency-dependent negative differential susceptance (-ΔB = -ω(C - Cgeo), where Cgeo is the geometrical capacitance).

-

The transit time (τ) is related to the characteristic frequency.

-

The electron mobility can then be calculated from the transit time, film thickness, and applied electric field.[5]

Factors Influencing Electron Transport in this compound

The electron transport properties of this compound are not solely intrinsic to the molecule but are also significantly influenced by the solid-state packing and the presence of electronic trap states.

Molecular Structure and Packing

The pyridine units in the this compound molecule are electron-deficient, which contributes to its low-lying LUMO level, facilitating electron injection. The star-shaped, non-planar structure of this compound can hinder close molecular packing, which might lead to amorphous film formation. While this can reduce the degree of intermolecular electronic coupling compared to highly crystalline materials, it can also lead to more isotropic transport properties and good film-forming capabilities.

Thin Film Morphology and Crystallinity

The morphology of the this compound thin film plays a critical role in its electron transport characteristics. The degree of crystallinity and the orientation of the molecules will dictate the extent of π-orbital overlap between adjacent molecules, which is essential for efficient charge hopping. Thermal annealing can be employed to improve the molecular ordering and crystallinity of the film, potentially leading to higher electron mobility. However, the formation of grain boundaries in polycrystalline films can act as scattering centers or trapping sites for electrons, which may impede charge transport.

Role of Trap States

Electronic trap states, which can arise from structural defects or chemical impurities, can significantly impact electron transport in this compound. These traps can capture electrons, temporarily immobilizing them and thus reducing the overall electron mobility. The presence of trap states is often manifested as a field-dependent mobility, where the mobility increases with the applied electric field as the traps become filled. Techniques like SCLC can also be used to estimate the density and energy distribution of trap states.

Visualizations

Caption: Experimental workflow for characterizing electron mobility.

Caption: Factors influencing electron mobility in this compound.

Conclusion

This compound stands out as a high-performance electron transport material with robust properties suitable for a range of organic electronic applications. Its electron mobility, while dependent on measurement conditions and film morphology, is a key contributor to its success in enhancing device efficiency. A thorough understanding of its transport properties, facilitated by the experimental techniques detailed in this guide, is essential for the rational design and optimization of next-generation OLEDs and OSCs. Further research focusing on controlling the thin-film morphology and minimizing trap states will be crucial for unlocking the full potential of this compound.

References

- 1. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine-based electron transporting materials for highly efficient organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability and Degradation of TmPyPB

This technical guide provides a comprehensive overview of the thermal stability and degradation temperature of 1,3,5-Tris(3-pyridyl-3-phenyl)benzene (TmPyPB), a material widely utilized in organic electronics. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the thermal properties of this compound.

Introduction to this compound

This compound is a key material in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[1] Its primary roles are as an electron-transport layer (ETL) and a hole-blocking layer (HBL).[1] These functions are critical for enhancing the efficiency and performance of such devices. Given that the manufacturing and operation of these devices can involve elevated temperatures, understanding the thermal stability of this compound is of paramount importance for ensuring device longevity and reliability.

Thermal Properties of this compound

The thermal stability of a material is a measure of its ability to resist decomposition at high temperatures. For organic materials like this compound, this is often characterized by its melting point and degradation temperature.

Quantitative Thermal Data

The key thermal parameters for this compound are summarized in the table below. This data is crucial for determining the processing and operational limits of the material.

| Thermal Property | Value | Analytical Method |

| Melting Point (Mp) | 195 - 200 °C | Not specified, but typically determined by Differential Scanning Calorimetry (DSC) |

| Degradation Temperature (Td) | ≥ 310 °C (defined as 5% weight loss) | Thermogravimetric Analysis (TGA) |

Table 1: Summary of the thermal properties of this compound. Data sourced from Ossila.[1]

Experimental Methodologies

The thermal properties of this compound are primarily determined using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3][4] It is used to determine the thermal stability and composition of materials.[2] A loss in mass indicates decomposition or volatilization.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into a crucible, commonly made of alumina.[2]

-

Instrument Setup: The crucible is placed on a highly sensitive microbalance within a furnace.

-

Atmosphere: An inert gas, such as nitrogen, is purged through the furnace to prevent oxidative degradation. A typical flow rate is 30 mL/min.[2]

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 600 °C).[5]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The degradation temperature (Td) is often defined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[6] It is used to detect physical transitions, such as melting and glass transitions, by measuring the heat flow associated with these events.[6][7]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is encapsulated in a sample pan, usually made of aluminum. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The sample and reference are heated at a controlled, linear rate (e.g., 10 °C/min) over a desired temperature range.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram shows heat flow as a function of temperature. An endothermic peak indicates a melting transition, and the peak temperature is taken as the melting point (Mp).

Workflow and Signaling Pathway Visualization

The following diagram illustrates the general experimental workflow for determining the thermal stability of this compound.

Figure 1: Experimental workflow for determining the thermal stability of this compound.

Conclusion

The thermal stability of this compound, characterized by a melting point of 195-200 °C and a degradation temperature of ≥ 310 °C, indicates its suitability for applications in organic electronic devices where thermal stress can be a factor. The use of standard thermal analysis techniques such as TGA and DSC provides a robust framework for characterizing these properties. The methodologies and data presented in this guide are essential for researchers and engineers working on the development and optimization of devices incorporating this compound.

References

- 1. ossila.com [ossila.com]

- 2. epfl.ch [epfl.ch]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Thermogravimetric Analyzer at chemistry | Centre for Sophisticated Instruments and Facilities [instruments.iitb.ac.in]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of meso-Tetra(N-methyl-4-pyridyl)porphine tetratosylate (TMPyP) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of meso-tetra(N-methyl-4-pyridyl)porphine tetratosylate, commonly referred to as TMPyP. The information presented herein is intended to support research and development activities, particularly in the fields of photodynamic therapy, catalysis, and materials science. It is important to note that the compound name provided in the initial query, "TmPyPB," is likely a typographical error, as the preponderance of scientific literature refers to the closely related and widely studied "TMPyP."

Overview of TMPyP

TMPyP, or 5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate), is a cationic porphyrin that has garnered significant interest due to its strong photosensitizing properties.[1][2] Its ability to absorb light and generate reactive oxygen species (ROS) makes it a promising agent in photodynamic therapy (PDT) for the treatment of cancer and microbial infections.[1][2] The solubility of TMPyP in various solvents is a critical parameter for its formulation, delivery, and application in both biological and chemical systems.

Quantitative and Qualitative Solubility Data

The solubility of porphyrins in organic solvents is highly dependent on their molecular structure, including the nature, number, and position of functional substituents. Generally, porphyrins exhibit low solubility in most organic solvents due to the high energy of their molecular lattices.

Quantitative Solubility

Quantitative solubility data for TMPyP in common organic solvents is not extensively reported in the literature. However, its solubility in aqueous media is well-established.

| Solvent | Molar Solubility (mM) | mg/mL | g/L | Notes |

| Water | 50[3][4][5] | ~68.18 | ~68.18 | Highly soluble. |

Note: The conversion from mM to mg/mL and g/L is based on the molecular weight of TMPyP tetratosylate (1363.60 g/mol ).

Qualitative Solubility in Organic Solvents

While precise quantitative data is scarce, several studies provide qualitative insights into the solubility of TMPyP in various organic solvents. This information is often derived from experimental descriptions where these solvents are used for synthesis, purification, or analysis.

| Solvent | Qualitative Solubility | Context from Literature |

| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent for related porphyrin studies and for the preparation of stock solutions for biological assays. |

| N,N-Dimethylformamide (DMF) | Soluble | Frequently used as a solvent for the synthesis of TMPyP, indicating that the reactants and the final product are soluble to a degree sufficient for the reaction to proceed.[2] |

| Methanol | Soluble | An absorption spectrum of TMPyP in methanol has been published, indicating it is soluble enough for spectroscopic analysis. |

| Ethanol | Soluble | Absorption spectra of TMPyP in ethanol have been reported, suggesting solubility for analytical purposes.[6] |

| Acetonitrile | Limited Information | While not explicitly stated, its polar aprotic nature suggests potential solubility. |

| Chloroform | Limited Information | Generally, highly charged cationic porphyrins like TMPyP have low solubility in non-polar solvents like chloroform. |

| Dichloromethane (DCM) | Soluble | UV-VIS spectra of a manganese-complex of TMPyP have been recorded in dichloromethane, suggesting solubility of the metallated form.[7] The free-base porphyrin's solubility is also implied in purification steps described in the literature.[2] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the isothermal saturation method followed by spectrophotometric analysis is a reliable and commonly used technique for porphyrins.

Principle

A supersaturated solution of the solute (TMPyP) in the solvent of interest is prepared and allowed to reach equilibrium at a constant temperature. The concentration of the dissolved solute in the clear supernatant is then determined using UV-Vis spectrophotometry by measuring the absorbance at a characteristic wavelength (the Soret band of TMPyP is around 422 nm in water) and using a pre-determined calibration curve.[8]

Materials

-

TMPyP

-

Organic solvents of interest (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, chloroform, dichloromethane)

-

Constant temperature shaker/bath

-

Centrifuge

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

Procedure

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of TMPyP of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the Soret band maximum.

-

Plot a graph of absorbance versus concentration to generate a calibration curve and determine the molar extinction coefficient (ε).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid TMPyP to a known volume of the solvent in a sealed vial.

-

Place the vial in a constant temperature shaker or bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to remove any suspended solids.

-

Dilute the clear saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the Soret band maximum.

-

-

Calculation of Solubility:

-

Using the absorbance of the diluted solution and the calibration curve (or the Beer-Lambert law, A = εcl), calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the solubility of TMPyP in the solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

Signaling Pathway of TMPyP in Photodynamic Therapy (PDT)

Conclusion

TMPyP is a highly water-soluble porphyrin, a characteristic that is advantageous for many biological applications. Its solubility in common organic solvents is less well-documented quantitatively, but it is known to be soluble to varying degrees in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as methanol and ethanol. For applications requiring precise concentrations in organic media, it is recommended that researchers determine the solubility under their specific experimental conditions using a standardized method such as the isothermal saturation technique. The potent photosensitizing properties of TMPyP, leading to the generation of cytotoxic singlet oxygen, underscore its importance in the ongoing development of photodynamic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. The Meta-Substituted Isomer of TMPyP Enables More Effective Photodynamic Bacterial Inactivation than Para-TMPyP In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TMPYP | 36951-72-1 [chemicalbook.com]

- 4. 36951-72-1 CAS MSDS (TMPYP) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate) Dye content 97 36951-72-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Photoluminescence Spectra of TmPyPB Thin Films: A Technical Guide

Introduction: 1,3,5-Tris(3-pyridyl-3-phenyl)benzene, commonly known as TmPyPB, is a key organic material widely utilized in advanced electronic devices. Due to its electron-deficient pyridine groups, high triplet energy, and low-lying Highest Occupied Molecular Orbital (HOMO), this compound serves as a highly effective electron-transport and hole-blocking layer in Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and other organic electronics.[1] Understanding the intrinsic photoluminescence (PL) properties of this compound in its neat thin film form is crucial for optimizing device architecture, managing excitons, and enhancing overall efficiency and stability. This guide provides a technical overview of the photoluminescence spectra of pure this compound thin films, including key photophysical data, detailed experimental protocols for fabrication and characterization, and visual models of experimental workflows and energy level diagrams.

Photophysical Properties of Neat this compound Thin Films

The intrinsic fluorescence of a neat this compound thin film is characterized by an emission peak in the near-ultraviolet to violet region of the electromagnetic spectrum. Spectroscopic analysis reveals a primary emission peak located at approximately 385 nm.[2][3] When blended with hole-transporting materials, this compound can form an exciplex, leading to a significant red-shift in emission. For instance, a blend with m-MTDATA exhibits a broad emission peak at 490 nm, which is characteristic of exciplex formation at the donor-acceptor interface.[2]

While comprehensive data on the absolute photoluminescence quantum yield (PLQY) and fluorescence lifetime for neat this compound films are not extensively detailed in the surveyed literature, the fundamental energy levels have been well-established. These parameters are critical for understanding its function in preventing exciton quenching and ensuring efficient device operation.[4]

Table 1: Summary of Quantitative Data for this compound

| Parameter | Value | Medium | Notes |

| PL Emission Peak (λₑₘ) | ~385 nm | Neat Thin Film | Estimated from normalized spectra.[2][3] Another source notes a peak at 368 nm.[2] |

| 353 nm | DCM Solution | For comparison, solution-phase emission is slightly blue-shifted.[1] | |

| Highest Occupied Molecular Orbital (HOMO) | 6.75 eV | N/A | Deep HOMO level contributes to its excellent hole-blocking capabilities.[1] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.75 eV | N/A | Facilitates efficient electron transport.[1] |

| Triplet Energy (Eₜ) | 2.78 eV | N/A | A high triplet energy is crucial for preventing energy transfer from phosphorescent emitters in OLEDs.[4] |

Experimental Protocols

Detailed methodologies are essential for the reproducible fabrication and characterization of high-quality this compound thin films. The following sections describe standard protocols for thermal evaporation and photoluminescence spectroscopy.

Thin Film Fabrication via Thermal Evaporation

Thermal evaporation is a high-vacuum deposition technique used to create uniform, pure thin films of organic materials like this compound. The process involves heating the source material until it sublimes, allowing the vapor to travel in a straight line and condense onto a cooler substrate.

Methodology:

-

Substrate Preparation:

-

Substrates (e.g., quartz, silicon, or ITO-coated glass) are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Substrates are then dried using a high-purity nitrogen gun.

-

Immediately before deposition, substrates undergo a final cleaning step using UV-Ozone or an oxygen plasma treatment to remove any remaining organic residues and improve surface wettability.

-

-

Chamber Preparation and Source Loading:

-

High-purity (>99.0%) sublimed this compound powder is loaded into a refractory metal crucible (e.g., tungsten or molybdenum boat).[1]

-

The cleaned substrates are mounted onto a rotating sample holder located at a fixed distance from the source crucible to ensure uniform film thickness.

-

A quartz crystal microbalance (QCM) is positioned near the substrate holder to monitor the deposition rate and film thickness in real-time.

-

-

Deposition Process:

-

The vacuum chamber is evacuated to a base pressure of less than 5 × 10⁻⁶ mbar to ensure the mean free path of the vaporized molecules is longer than the source-to-substrate distance.

-

A high electrical current is passed through the crucible, heating the this compound material.

-

The temperature is gradually increased until the QCM detects a stable deposition rate, typically maintained between 0.5 and 2.0 Å/s.

-

A shutter positioned between the source and the substrate is opened to commence deposition.

-

The deposition continues until the desired film thickness (e.g., 50-100 nm) is achieved, at which point the shutter is closed.

-

-

Cool-Down and Venting:

-

The heating current is ramped down, and the system is allowed to cool.

-

The chamber is then slowly vented with an inert gas, such as nitrogen, before the samples are removed for characterization.

-

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is the primary technique used to characterize the emission properties of the fabricated films. It involves exciting the sample with a light source and measuring the emitted light spectrum and decay dynamics.

Methodology:

-

Steady-State PL Measurement:

-

The this compound-coated substrate is placed in a sample holder, often within an integrating sphere to collect all emitted light for quantum yield measurements.

-

An excitation source, such as a Xenon lamp passed through a monochromator or a laser diode (e.g., 325 nm or 340 nm), is used to illuminate the film. The excitation wavelength is chosen based on the material's absorption spectrum.

-

The emitted light is collected, typically at a 90-degree angle to the excitation beam, and focused into a second monochromator.

-

The spectrally resolved light is detected by a sensitive photodetector, such as a photomultiplier tube (PMT) or a CCD camera, to record the emission spectrum.

-

-

Time-Resolved PL (TRPL) Measurement:

-

To measure the fluorescence lifetime, a pulsed light source (e.g., a picosecond laser or LED) is used for excitation.

-

The fluorescence decay is measured using a high-speed detector and time-correlated single-photon counting (TCSPC) electronics.[5]

-

The TCSPC system records the time difference between the excitation pulse and the arrival of an emitted photon. By collecting millions of such events, a histogram of photon arrival times is constructed, representing the fluorescence decay curve.[6]

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

-

Visualized Models and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Experimental Workflow

The following diagram illustrates the end-to-end process for the fabrication and characterization of this compound thin films.

Jablonski Energy Level Diagram

This diagram visualizes the electronic transitions that result in photoluminescence, based on the known energy levels of this compound.

References

An In-depth Technical Guide to the Synthesis of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis route for 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, a molecule of significant interest in the fields of materials science and medicinal chemistry. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document furnishes detailed experimental protocols for the preparation of key intermediates and the final product, alongside a thorough characterization data summary and illustrative diagrams to elucidate the synthetic pathway. The target audience for this guide includes researchers and professionals engaged in organic synthesis, materials science, and drug development who require a practical and in-depth understanding of the preparation of this complex organic molecule.

Introduction

1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene, also known as TmPyPB, is a C3-symmetric molecule that has garnered considerable attention for its applications in organic electronics, particularly as an electron-transport and hole-blocking layer material in organic light-emitting diodes (OLEDs).[1] Its unique structure, featuring a central benzene core symmetrically substituted with three m-pyrid-3-yl-phenyl arms, imparts desirable electronic and physical properties. The synthesis of such complex aromatic architectures requires a strategic approach, with the Suzuki-Miyaura cross-coupling reaction being a highly effective and widely adopted method.[2] This guide details a reliable two-step synthesis strategy, commencing with the preparation of a key boronic ester intermediate followed by a final triple Suzuki-Miyaura coupling to yield the target molecule.

Synthesis Pathway Overview

The synthesis of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene is accomplished through a convergent two-step approach. The first step involves the synthesis of the key building block, 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine, via a palladium-catalyzed Miyaura borylation. The second step employs a triple Suzuki-Miyaura cross-coupling reaction between 1,3,5-tribromobenzene and the synthesized boronic ester intermediate to construct the final C3-symmetric product.

Caption: Overall synthesis route for 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene.

Experimental Protocols

Synthesis of 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

This procedure outlines the synthesis of the key boronic ester intermediate via a Miyaura borylation reaction.[3]

Materials:

-

3-(3-bromophenyl)pyridine

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (1:1) (Pd(dppf)Cl₂)

-

Potassium acetate

-

Dry 1,4-Dioxane

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

To a reaction vessel, add 3-(3-bromophenyl)pyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).

-

Add dry 1,4-dioxane to the mixture.

-

Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

-

Add the Pd(dppf)Cl₂ catalyst (0.03 eq) to the reaction mixture and continue to bubble nitrogen for another 10 minutes.

-

Heat the reaction mixture to reflux and maintain for 18 hours.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate by rotary evaporation.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane (10-100%) as the eluent.

-

Combine the fractions containing the desired product and concentrate by rotary evaporation, followed by drying under high vacuum to yield 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine as an off-white solid.

Synthesis of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene

This procedure details the final triple Suzuki-Miyaura cross-coupling reaction to yield the target product.

Materials:

-

1,3,5-Tribromobenzene

-

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (2M aqueous solution)

-

Toluene

-

Ethanol

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel

Procedure:

-

In a two-necked round-bottom flask, add 1,3,5-tribromobenzene (1.0 eq), 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (3.6 eq), and Pd(PPh₃)₄ (0.1 eq).

-

Evacuate the flask and backfill with dry nitrogen three times.

-

Add a solvent mixture of toluene, ethanol, and the 2M aqueous potassium carbonate solution.

-

Heat the mixture to reflux and stir for 8 hours.

-

After cooling, pour the reaction mixture into water and extract with dichloromethane.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a suitable eluent to obtain 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene as a white product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | 626-39-1 |

| 3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | C₁₇H₂₀BNO₂ | 281.16 | 939430-30-5 |

| 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene | C₃₉H₂₇N₃ | 537.65 | 921205-03-0 |

Table 2: Physical and Spectroscopic Data for 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene

| Property | Value |

| Melting Point | 195-200 °C[4] |

| Solubility | Soluble in chloroform and dichloromethane[4] |

| UV Absorption (in DCM) | λmax: 254 nm[4] |

| Fluorescence (in DCM) | λem: 353 nm[4] |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.67 (s, 3H), 7.59 (d, J = 8.5 Hz, 6H), 7.44 (d, J = 8.5 Hz, 6H) [5] |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 141.5, 139.4, 134.0, 129.6, 128.9, 125.1 [5] |

Note: The provided NMR data is for the closely related 1,3,5-Tris(4-chlorophenyl)benzene and serves as a representative example. Actual chemical shifts for 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene may vary.

Experimental Workflow and Logic

The synthesis is designed to be convergent, which is an efficient strategy for the preparation of complex molecules. The logic behind the two-step approach is to first synthesize a versatile boronic ester building block that can then be coupled in a single, high-yielding step to a central core.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide has detailed a reliable and efficient synthesis route for 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene. By following the provided experimental protocols, researchers can successfully prepare this valuable compound for applications in materials science and drug discovery. The use of the Suzuki-Miyaura cross-coupling reaction ensures high yields and good functional group tolerance, making this a practical and scalable approach. The presented data and diagrams offer a clear and comprehensive understanding of the synthesis process, empowering scientists to utilize this methodology in their research endeavors.

References

Navigating the Safety Profile of TmPyPB: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for TmPyPB (1,3,5-Tri(m-pyridin-3-ylphenyl)benzene), a material primarily utilized in the field of organic electronics. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information for safe handling, storage, and use of this compound.

Disclaimer: It is crucial to distinguish this compound (CAS No. 921205-03-0), the subject of this guide, from a similarly abbreviated porphyrin derivative, 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin tetrakis(p-toluenesulfonate) (CAS No. 36951-72-1), sometimes referred to as TMPyP. The latter compound possesses a different chemical structure and distinct safety profile, including skin and eye irritation properties. This guide pertains exclusively to this compound (CAS No. 921205-03-0).

Chemical and Physical Properties

This compound is a white, crystalline powder. A summary of its key quantitative properties is presented in Table 1 for easy reference.

| Property | Value | Reference |

| Chemical Name | 1,3,5-Tri(m-pyridin-3-ylphenyl)benzene | [1] |

| Synonyms | Tm3PyPB, 1,3,5-Tris(3-pyridyl-3-phenyl)benzene | [1] |

| CAS Number | 921205-03-0 | [1] |

| Molecular Formula | C39H27N3 | [1] |

| Molecular Weight | 537.65 g/mol | [2] |

| Melting Point | 195 - 200 °C | [1] |

| Appearance | White powder/crystals | [1] |

| Purity | >99.0% (sublimed) | [2] |

| HOMO/LUMO | HOMO 6.75 eV, LUMO 2.75 eV | [2] |

| Absorption (in DCM) | λmax 254 nm | [2] |

| Fluorescence (in DCM) | λem 353 nm | [2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and Regulation (EC) No. 1272/2008, this compound is not classified as a hazardous substance or mixture.[1]

-

GHS Classification: Not a hazardous substance or mixture.

-

Label Elements: The product does not require labelling in accordance with EC directives or respective national laws.[1]

-

Other Hazards: This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]

Experimental Protocols for Safe Handling and Storage

Adherence to proper laboratory protocols is essential for the safe handling of any chemical substance. The following sections detail the recommended procedures for this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.

-

Hand Protection: Use compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a laboratory coat.

Handling Procedures

-

Use in a well-ventilated area.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Protect from light.

Spill and Disposal Procedures

-

Spill: In case of a spill, avoid creating dust. Sweep up the material and place it in a suitable container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Caption: General workflow for the safe handling of chemical powders like this compound.

First Aid Measures

-

After Inhalation: Move the person to fresh air.

-

After Skin Contact: Wash off with soap and plenty of water.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Special Hazards Arising from the Substance or Mixture: Carbon oxides, nitrogen oxides (NOx).

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Toxicological Information

There is limited toxicological data available for this compound. It is important to handle the material with care, assuming unknown hazards.

| Toxicological Endpoint | Data | Reference |

| Acute Toxicity | No data available | [1] |

| Skin Corrosion/Irritation | No data available | [1] |

| Serious Eye Damage/Irritation | No data available | [1] |

| Respiratory or Skin Sensitization | No data available | [1] |

| Germ Cell Mutagenicity | No data available | [1] |

| Carcinogenicity | No data available | [1] |

| Reproductive Toxicity | No data available | [1] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1] |

| Aspiration Hazard | No data available | [1] |

Biological Signaling Pathways

Currently, there is no available information in the scientific literature to suggest that this compound interacts with biological signaling pathways. Its primary application is in organic electronics, and it has not been investigated for pharmaceutical or biological purposes.[2] Therefore, diagrams of signaling pathways are not applicable to this material.

Caption: Logical relationship showing the application focus of this compound and the lack of data on biological interactions.

Conclusion

This compound (1,3,5-Tri(m-pyridin-3-ylphenyl)benzene) is a non-hazardous material according to current regulations, with its primary use in the field of organic electronics. While extensive toxicological data is not available, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential. There is no evidence to suggest that this compound interacts with biological signaling pathways. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before use.

References

Methodological & Application

Application Notes and Protocols for TmPyPB as an Electron Transport Layer in OLEDs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,3,5-Tris(3-pyridyl-3-phenyl)benzene (TmPyPB) as an Electron Transport Layer (ETL) in the fabrication of Organic Light-Emitting Diodes (OLEDs). This compound is a widely used material in organic electronics due to its excellent electron transport properties, high triplet energy, and effective hole-blocking capabilities.[1][2]

Overview of this compound in OLEDs

This compound serves a crucial role in enhancing the efficiency and performance of OLEDs. Its primary functions include:

-

Efficient Electron Transport: this compound possesses high electron mobility, facilitating the efficient transport of electrons from the cathode towards the emissive layer (EML), which contributes to higher device luminosity and lower operating voltages.[2][3]

-

Effective Hole Blocking: With a deep Highest Occupied Molecular Orbital (HOMO) level of approximately -6.7 eV, this compound acts as an effective hole-blocking layer (HBL).[4] This prevents holes from leaking past the emissive layer, thereby confining charge carriers and excitons within the EML and maximizing the efficiency of light emission, particularly in phosphorescent OLEDs (PHOLEDs).[2]

-

High Triplet Energy: this compound has a high triplet energy level (approximately 2.78 eV), which is crucial for blue PHOLEDs.[5][6] This high triplet energy prevents the quenching of high-energy blue phosphorescent emitters, leading to improved device efficiency and stability.

Quantitative Performance Data of this compound-based OLEDs

The performance of OLEDs incorporating this compound as an ETL is influenced by the device architecture, the choice of other organic materials, and the fabrication method. The following tables summarize key performance metrics from various studies.

Table 1: Performance of Vacuum-Deposited OLEDs with this compound ETL

| Emissive System | Device Architecture | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Reference |

| Blue Phosphorescent | ITO/NPB/mCP/TAZ:FIrpic/TmPyPB/LiF/Al | 44.65 | - | - | [7] |

| Blue Phosphorescent | ITO/MoO3/TCTA/TCTA:this compound:FIrpic/TmPyPB/LiF/Al | - | - | - | [8] |

| Green Phosphorescent | ITO/NPB/TCTA/mCP/mCP:Ir(ppy)3/TmPyPB/LiF/Al | - | - | - | [9] |

| Red Phosphorescent | ITO/NPB/TCTA/mCP/mCP:Ir(piq)2acac/TmPyPB/LiF/Al | - | - | - | [9] |

| Inverted Blue Phosphorescent | ITO/TmPyPB/FIrpic:mCP/TAPC/MoO3/Au | 33.6 | - | - | [5] |

Table 2: Performance of Solution-Processed OLEDs with this compound ETL

| Emissive System | Device Architecture | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Reference |

| Yellow Phosphorescent | ITO/PEDOT:PSS/m-MTDATA:Ir(Flpy-CF3)3/TmPyPB/LiF/Al | 74.3 | 97.2 | 25.2 | [10][11] |

| Red Phosphorescent | ITO/PEDOT:PSS/PVK/m-MTDATA:OXD-7:Ir(tDCpq)3/TmPyPB/LiF/Al | - | - | 14.8 | |

| White | ITO/PEDOT:PSS/Polymer:TCTA:TAPC/TmPyPB/LiF/Al | 23.0 | 32.8 | 10.4 | [12] |

Experimental Protocols

Detailed methodologies for the fabrication and characterization of OLEDs using this compound are provided below. These protocols are generalized and may require optimization based on specific device structures and available equipment.

Protocol for OLED Fabrication by Vacuum Thermal Evaporation

This method is suitable for small-molecule OLEDs and allows for precise control over layer thickness and purity.

1. Substrate Preparation:

- Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.

- Dry the substrates with a stream of high-purity nitrogen gas.

- Immediately before loading into the vacuum chamber, treat the substrates with oxygen plasma or UV-ozone to remove any remaining organic residues and to increase the work function of the ITO.[13]

2. Organic and Metal Layer Deposition:

- Transfer the cleaned substrates into a high-vacuum thermal evaporation system with a base pressure of < 5 x 10⁻⁶ mbar.

- Deposit the organic layers sequentially without breaking the vacuum. A typical layer structure is as follows:

- Hole Injection Layer (HIL): e.g., MoO₃ (3 nm)

- Hole Transport Layer (HTL): e.g., TCTA (50 nm)

- Emissive Layer (EML): Co-evaporate the host material (e.g., TCTA:this compound) and the phosphorescent dopant (e.g., FIrpic at 8 wt%).[8]

- Electron Transport Layer (ETL): this compound (30-50 nm) deposited at a rate of 1.0 Å/s.

- Deposit the electron injection layer (EIL), such as Lithium Fluoride (LiF) (1 nm), at a rate of 0.1 Å/s.

- Finally, deposit the metal cathode, typically Aluminum (Al) (100-120 nm), at a rate of 1.0 Å/s through a shadow mask to define the active area of the device.[8]

3. Encapsulation:

- After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to protect the organic layers and the reactive cathode from moisture and oxygen.

- Use a UV-curable epoxy and a glass lid to seal the devices.

Protocol for OLED Fabrication by Solution Processing

This method is often used for polymer-based OLEDs and can be more cost-effective for large-area fabrication.

1. Substrate and Solution Preparation:

- Clean ITO substrates as described in the vacuum evaporation protocol.

- Prepare solutions of the organic materials in appropriate solvents (e.g., chloroform, chlorobenzene). Ensure complete dissolution, often with the aid of gentle heating and stirring.

2. Layer Deposition by Spin Coating:

- Deposit the Hole Injection Layer (HIL), typically a filtered aqueous dispersion of PEDOT:PSS, onto the ITO substrate by spin coating (e.g., 3000 rpm for 40 s).[13]

- Anneal the PEDOT:PSS layer on a hotplate (e.g., at 120°C for 15 minutes) to remove residual water.

- Transfer the substrates into a nitrogen-filled glovebox.